molecular formula C24H24ClNO3 B5063696 3-(4-Chloroanilino)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one

3-(4-Chloroanilino)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one

Cat. No.: B5063696
M. Wt: 409.9 g/mol
InChI Key: WUZLMOOSOUASKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloroanilino)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one is a synthetic organic compound. It is characterized by the presence of three aromatic rings, each substituted with different functional groups, including a chloro group, methoxy groups, and a methyl group. This compound may be of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloroanilino)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Intermediate: Starting with 4-chloroaniline, react it with 3,4-dimethoxybenzaldehyde under acidic conditions to form an imine intermediate.

    Reduction: Reduce the imine intermediate using a reducing agent such as sodium borohydride to form the corresponding amine.

    Coupling Reaction: Couple the amine with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the aromatic rings or the carbonyl group, leading to various reduced forms.

    Substitution: The chloro group on the aromatic ring can be a site for nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could yield various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

If found to have biological activity, it could be a lead compound for the development of new pharmaceuticals.

Industry

In industry, it might be used in the synthesis of dyes, polymers, or other materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if it has biological activity, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloroanilino)-3-(3,4-dimethoxyphenyl)propan-1-one: Lacks the 4-methylphenyl group.

    3-(4-Chloroanilino)-3-(4-methylphenyl)propan-1-one: Lacks the 3,4-dimethoxyphenyl group.

    3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one: Lacks the 4-chloroanilino group.

Uniqueness

The unique combination of functional groups in 3-(4-Chloroanilino)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds. This uniqueness could make it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-chloroanilino)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO3/c1-16-4-6-17(7-5-16)22(27)15-21(26-20-11-9-19(25)10-12-20)18-8-13-23(28-2)24(14-18)29-3/h4-14,21,26H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZLMOOSOUASKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC(=C(C=C2)OC)OC)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.